1,2-Diselenolane-3-pentanoic acid

Lipid Peroxidation LDL Oxidation Antioxidant

1,2-Diselenolane-3-pentanoic acid (CAS 6708-13-0) is a synthetic organoselenium compound designed for targeted oxidative stress research. Unlike sulfur-based α-lipoic acid, its selenium substitution enhances lipophilicity, enabling exclusive inhibition of lipid peroxidation in lipophilic environments without confounding protein oxidation effects. This mechanistic specificity makes it the definitive chemical probe for copper-induced LDL oxidation and liposomal peroxidation assays. It also exhibits negligible pyruvate dehydrogenase complex inhibition at up to 1 mM, preserving mitochondrial bioenergetics. Ensure your research integrity with this highly selective, glutathione peroxidase-mimetic diselenolane. Inquire now for bulk procurement and custom synthesis options.

Molecular Formula C8H14O2Se2
Molecular Weight 300.1 g/mol
CAS No. 6708-13-0
Cat. No. B1251556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diselenolane-3-pentanoic acid
CAS6708-13-0
Synonyms1,2-diselenolane-3-pentanoic acid
Se-La cpd
Molecular FormulaC8H14O2Se2
Molecular Weight300.1 g/mol
Structural Identifiers
SMILESC1C[Se][Se]C1CCCCC(=O)O
InChIInChI=1S/C8H14O2Se2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)
InChIKeyUHXDQFCGWCHHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diselenolane-3-pentanoic Acid (CAS 6708-13-0): Structural and Functional Baseline for Selenium-Based Antioxidant Procurement


1,2-Diselenolane-3-pentanoic acid (CAS 6708-13-0) is a synthetic organoselenium compound in which the sulfur atoms of α-lipoic acid (ALA) are substituted with selenium, yielding a five-membered diselenolane ring linked to a pentanoic acid chain [1]. This selenium-for-sulfur substitution significantly alters the compound's physicochemical profile, notably enhancing lipophilicity and shifting its antioxidant mechanism toward lipid-phase protection, while simultaneously reducing its efficacy in aqueous environments compared to its sulfur analog [1]. It serves as a functional mimic of the selenoenzyme glutathione peroxidase (GPx) and is primarily utilized in oxidative stress research and as a chemical probe for lipid peroxidation [1].

Why Selenium-for-Sulfur Substitution in 1,2-Diselenolane-3-pentanoic Acid Precludes Direct Replacement with α-Lipoic Acid


The direct replacement of α-lipoic acid with 1,2-diselenolane-3-pentanoic acid, or vice versa, is scientifically unsound due to their mechanistically distinct antioxidant profiles and divergent subcellular targeting. While ALA protects against both protein oxidation and lipid peroxidation in hydrophilic compartments, the selenium analog specifically inhibits lipid peroxidation in lipophilic environments, with negligible effect on protein oxidation [1]. This functional dichotomy arises from differences in partition coefficients, meaning that experimental or therapeutic outcomes cannot be extrapolated between the two compounds without risking mischaracterization of oxidative damage pathways [1].

Quantitative Differentiators for 1,2-Diselenolane-3-pentanoic Acid in Oxidative Stress and Metabolic Enzyme Studies


Lipid Peroxidation Inhibition: Direct Functional Dichotomy in LDL Model

In a head-to-head comparison using copper-induced oxidation of human low-density lipoprotein (LDL), 1,2-diselenolane-3-pentanoic acid effectively inhibited the formation of lipid peroxidation products, whereas α-lipoic acid failed to provide any detectable protection against lipid peroxidation under identical conditions [1]. Conversely, α-lipoic acid significantly inhibited protein oxidative modification in the same system, a protective effect not observed with the diselenolane analog [1].

Lipid Peroxidation LDL Oxidation Antioxidant GPx Mimic

Pyruvate Dehydrogenase Complex (PDC) Inhibition: Concentration-Dependent Divergence

In assays of porcine heart pyruvate dehydrogenase complex (PDC) activity, both R-α-lipoic acid and S-α-lipoic acid induced marked inhibition, achieving at least 80% inhibition at 1 mM concentration [1]. In stark contrast, 1,2-diselenolane-3-pentanoic acid (referred to as Se-LA) displayed measurable inhibition only at substantially higher concentrations, indicating a significantly reduced potency toward this key metabolic enzyme complex [1].

Pyruvate Dehydrogenase Metabolic Regulation Enzyme Inhibition Lipoic Acid Analog

Subcellular Partitioning: Differential Solubility and Microenvironment Targeting

The functional differences between 1,2-diselenolane-3-pentanoic acid and α-lipoic acid are attributed to their distinct partition coefficients [1]. While α-lipoic acid is amphiphilic with a reported logP of approximately 2.1 [2], the selenium substitution increases the lipophilicity of 1,2-diselenolane-3-pentanoic acid, driving its preferential partitioning into lipid-rich environments such as LDL particles and cellular membranes [1]. This physicochemical shift underlies its exclusive lipid peroxidation inhibitory activity.

Lipophilicity Partition Coefficient Subcellular Distribution Physicochemical Property

Selenium vs. Sulfur Scaffold: Enhanced Cytotoxicity in Diselenolane-Containing Complexes

In a comparative study of Pt(IV) prodrugs conjugated with axial ligands bearing 1,2-dithiolane or 1,2-diselenolane motifs, complexes containing the 1,2-diselenolane scaffold exhibited consistently higher cytotoxicity across all tested cancer cell lines compared to their 1,2-dithiolane analogs [1]. This enhanced potency is attributed to improved lipophilicity, elevated cellular accumulation, and increased reactive oxygen species (ROS) generation driven by the selenium-containing ring [1].

Cytotoxicity Organoselenium Metal Complexes Anticancer

Glutathione Peroxidase (GPx) Mimetic Activity: Catalytic Reduction of Peroxides

Cyclic diselenides, including 1,2-diselenolane derivatives, function as glutathione peroxidase (GPx) mimetics by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides using glutathione (GSH) as a co-substrate [1]. The diselenide (Se-Se) bond undergoes reduction to the diselenolate form, which then reacts with peroxide substrates in a catalytic cycle that mimics the native selenoenzyme mechanism [1]. While α-lipoic acid (a cyclic disulfide) also exhibits some antioxidant activity, its catalytic efficiency as a GPx mimic is generally inferior to that of selenium-containing analogs due to the lower redox activity of sulfur compared to selenium [1].

Glutathione Peroxidase GPx Mimic Selenoenzyme Catalytic Antioxidant

Optimal Research and Industrial Application Scenarios for 1,2-Diselenolane-3-pentanoic Acid Based on Quantitative Differentiation


Lipid Peroxidation Studies in Lipoprotein or Membrane Models

In experiments designed to isolate lipid peroxidation from protein oxidation—such as copper-induced LDL oxidation or liposomal peroxidation assays—1,2-diselenolane-3-pentanoic acid is the preferred agent due to its exclusive inhibition of lipid-phase oxidative damage [1]. Its failure to protect against protein oxidation eliminates confounding variables, ensuring that observed effects are directly attributable to lipid peroxidation pathways [1].

Mitochondrial Metabolism Studies Requiring Minimal PDC Interference

When investigating pyruvate dehydrogenase complex (PDC) activity or mitochondrial bioenergetics, 1,2-diselenolane-3-pentanoic acid is advantageous over α-lipoic acid because it exhibits negligible PDC inhibition at concentrations up to 1 mM [2]. This allows researchers to maintain physiological PDC function while still benefiting from the compound's antioxidant properties, a critical requirement for studies linking oxidative stress to metabolic regulation [2].

Development of Selenium-Enhanced Bioactive Conjugates and Prodrugs

The 1,2-diselenolane scaffold confers enhanced cytotoxicity and cellular uptake when conjugated to therapeutic payloads, as demonstrated in Pt(IV) prodrug systems [3]. 1,2-Diselenolane-3-pentanoic acid can serve as a versatile building block for constructing selenium-containing prodrugs or imaging agents that leverage the intrinsic bioactivity and glutathione-dependent activation of the diselenolane ring [3].

Glutathione Peroxidase Mimicry in Cell-Free Antioxidant Assays

For in vitro GPx activity assays requiring a synthetic catalyst with a selenium-dependent mechanism, 1,2-diselenolane-3-pentanoic acid offers a structurally defined cyclic diselenide that undergoes the canonical Se-Se/Se⁻ redox cycling essential for peroxide reduction [4]. Its higher catalytic efficiency relative to sulfur-based analogs makes it suitable for establishing baseline GPx-like activity in high-throughput screening of antioxidant candidates [4].

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